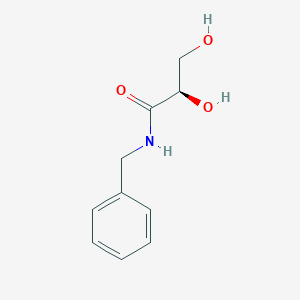

(R)-N-Benzyl-2,3-dihydroxypropanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2R)-N-benzyl-2,3-dihydroxypropanamide |

InChI |

InChI=1S/C10H13NO3/c12-7-9(13)10(14)11-6-8-4-2-1-3-5-8/h1-5,9,12-13H,6-7H2,(H,11,14)/t9-/m1/s1 |

InChI Key |

PNVAZIPJZUUYBY-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)[C@@H](CO)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(CO)O |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for R N Benzyl 2,3 Dihydroxypropanamide

Asymmetric Synthetic Routes from Achiral Precursors

A prominent and highly effective method for the asymmetric synthesis of vicinal diols from alkenes is the Sharpless Asymmetric Dihydroxylation (AD). nih.gov This reaction employs osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. nih.gov For the synthesis of (R)-N-Benzyl-2,3-dihydroxypropanamide, the substrate of choice is N-benzylacrylamide, an achiral precursor. evitachem.comorgsyn.org

The Sharpless AD reaction involves the treatment of the alkene with a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant, along with a chiral ligand. The most commonly used ligands are derivatives of dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD), which are pseudoenantiomers and thus provide access to either enantiomer of the diol product. For the synthesis of the (R)-enantiomer of N-Benzyl-2,3-dihydroxypropanamide, a (DHQ)₂-based ligand, such as (DHQ)₂-PHAL, is typically employed.

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the double bond of N-benzylacrylamide, followed by hydrolysis of the resulting osmate ester to yield the diol. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer. Studies have shown that excellent regioselectivities and enantiomeric purities of over 99% ee can be achieved with this method. researchgate.net

The success of the Sharpless Asymmetric Dihydroxylation is heavily reliant on the design of the chiral ligand. The "privileged" status of cinchona alkaloids as ligands stems from their rigid bicyclic core, which provides a well-defined chiral pocket around the catalytic metal center. researchgate.net The ligand not only induces chirality but also accelerates the catalytic cycle.

Key considerations in ligand design for the asymmetric dihydroxylation of propanamides include:

C₂-Symmetry: Many successful chiral ligands possess C₂ symmetry, which reduces the number of possible diastereomeric transition states and can lead to higher enantioselectivity. nih.gov

Electronic and Steric Tuning: Modifications to the ligand structure, such as the introduction of different substituents, can fine-tune its steric and electronic properties. This allows for optimization of the catalyst's reactivity and selectivity for a specific substrate. nih.gov

Modular Ligands: The development of modular ligands, where different chiral components can be easily combined, has facilitated the rapid screening and optimization of catalysts for specific transformations. nih.gov

Beyond the Sharpless AD, other chiral catalyst systems are being explored for the synthesis of chiral propanamides. These include metal complexes with various chiral organic ligands, such as those based on P,N-ligands, hydroxamic acids, and cyclopentadienyl (B1206354) structures. nih.govmdpi.comnih.gov Organocatalysis, which avoids the use of metals, also presents a promising avenue for the enantioselective synthesis of such compounds.

Synthesis from Chiral Pool Precursors

An alternative strategy for the synthesis of this compound involves starting from readily available chiral molecules, a concept known as the "chiral pool" approach. D-serine, a naturally occurring amino acid, is a common and effective precursor for this purpose. google.comgoogle.com

The synthesis from D-serine typically involves the following key steps:

Protection of Functional Groups: The amino and carboxylic acid groups of D-serine are first protected to prevent unwanted side reactions. A common protecting group for the amine is the tert-butyloxycarbonyl (Boc) group. google.comgoogle.com

Amide Bond Formation: The protected D-serine is then coupled with benzylamine (B48309) to form the corresponding N-benzylamide. This is often achieved using a coupling agent such as isobutyl chloroformate in the presence of a base like N-methylmorpholine. google.comgoogle.com

Deprotection: The protecting groups are subsequently removed to yield the desired (R)-2-amino-N-benzyl-3-hydroxypropanamide.

Hydroxylation or other modifications: Further steps may be required to obtain the final target molecule.

This approach leverages the inherent chirality of the starting material, thus avoiding the need for an asymmetric induction step. The primary challenge lies in the efficient protection and deprotection of the functional groups and ensuring that the stereocenter is not racemized during the reaction sequence.

Optimization of Enantiomeric Purity and Overall Yields in Synthetic Pathways

Ligand Selection: Screening different chiral ligands is crucial to find the optimal match for the N-benzylacrylamide substrate.

Reaction Conditions: Temperature, solvent, and the nature of the co-oxidant can all influence the enantioselectivity and yield. For instance, lower temperatures often lead to higher enantiomeric excess.

Catalyst Loading: Minimizing the amount of the expensive and toxic osmium catalyst is a key consideration for large-scale synthesis.

In the chiral pool approach using D-serine, optimization focuses on:

Coupling Reagents: The selection of the amide bond forming reagents is critical to ensure high coupling efficiency and prevent racemization.

Purification Methods: Efficient purification techniques, such as crystallization or chromatography, are necessary to isolate the final product with high chemical and enantiomeric purity.

Below is a table summarizing typical yields and enantiomeric excess (ee) for the Sharpless Asymmetric Dihydroxylation of an analogous substrate, demonstrating the effectiveness of this method.

| Ligand | Yield (%) | Enantiomeric Excess (ee) (%) |

| (DHQ)₂-PHAL | >95 | >99 |

| (DHQD)₂-PHAL | >95 | >99 (for the (S)-enantiomer) |

This data is representative of the Sharpless Asymmetric Dihydroxylation of similar substrates and highlights the potential for achieving high stereoselectivity and yield.

Deracemization and Chiral Resolution Strategies for N-Benzyl-2,3-dihydroxypropanamide

In cases where a racemic or enantiomerically impure mixture of N-Benzyl-2,3-dihydroxypropanamide is obtained, deracemization or chiral resolution techniques can be employed to isolate the desired (R)-enantiomer.

Chiral resolution involves the separation of enantiomers. This can be achieved through several methods:

Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Chiral Chromatography: The enantiomers can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC). This method is often used for analytical purposes but can also be applied on a preparative scale.

Deracemization is a process where one enantiomer in a racemic mixture is converted into the other, ideally resulting in a 100% yield of the desired enantiomer. This is a more atom-economical approach than classical resolution, where the maximum yield of the desired enantiomer is 50%. Deracemization can be achieved through various strategies, including dynamic kinetic resolution, which combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer.

While specific examples for the deracemization of N-Benzyl-2,3-dihydroxypropanamide are not extensively detailed in the provided search results, these general principles of chiral separation and conversion are applicable to this and other chiral compounds.

Role of R N Benzyl 2,3 Dihydroxypropanamide As a Chiral Building Block

Utility in Asymmetric Synthesis of Complex Molecules

The inherent chirality of (R)-N-Benzyl-2,3-dihydroxypropanamide makes it a powerful tool in asymmetric synthesis, where the primary goal is to create complex molecules with specific three-dimensional arrangements. Chiral building blocks like this propanamide derivative serve as foundational scaffolds upon which intricate molecular architectures can be assembled with high stereochemical control. The dihydroxy functionality offers two reactive sites that can be selectively protected or functionalized, allowing for stepwise and controlled modifications. This differential reactivity is crucial for the construction of multiple stereocenters in a predictable manner.

The benzyl (B1604629) group on the amide nitrogen not only influences the steric environment around the chiral center but can also serve as a protecting group that can be removed under various conditions. The ability to direct the stereochemical outcome of reactions at remote positions, a concept known as chiral relay, is a key advantage of using such well-defined chiral building blocks. While specific examples of its use in the total synthesis of complex natural products other than those discussed below are not extensively documented in publicly available literature, the structural motifs present in this compound are analogous to those found in numerous chiral auxiliaries and synthons employed in the asymmetric synthesis of polyketides, alkaloids, and other classes of natural products.

Precursor in Stereospecific Transformations for Medicinal Chemistry

In the realm of medicinal chemistry, the precise stereochemistry of a drug molecule is often critical to its efficacy and safety. This compound serves as a valuable precursor for stereospecific transformations, enabling the synthesis of enantiomerically pure pharmaceutical compounds. The diol moiety can be converted into a variety of other functional groups with retention or inversion of configuration at the chiral center. For instance, it can be transformed into epoxides, cyclic sulfates, or acetals, which are versatile intermediates for the introduction of new functionalities through nucleophilic substitution reactions.

These transformations are fundamental in the development of new drug candidates, where even minor changes in the spatial arrangement of atoms can lead to significant differences in biological activity. The ability to start with a pre-existing stereocenter from this compound and build upon it stereospecifically is a highly efficient strategy in the synthesis of novel therapeutic agents.

Application in the Construction of Bioactive Molecules

The utility of this compound is prominently demonstrated in its application as an intermediate in the synthesis of bioactive molecules, most notably the anticonvulsant drug Lacosamide.

Intermediate in the Synthesis of Lacosamide and its Stereoisomers

This compound is a key intermediate in several synthetic routes to Lacosamide, which is chemically known as (R)-2-acetamido-N-benzyl-3-methoxypropanamide. nih.govevitachem.comwikipedia.org Lacosamide is an antiepileptic drug used for the adjunctive treatment of partial-onset seizures. nih.gov

One common synthetic strategy involves the methylation of the primary hydroxyl group of this compound, followed by functional group manipulation of the secondary hydroxyl group to introduce the acetamido moiety. The stereochemistry at the C2 position of the propanamide backbone is crucial for the pharmacological activity of Lacosamide.

The synthesis of Lacosamide often starts from D-serine, which is first converted to (2R)-2-amino-N-benzyl-3-hydroxypropanamide. evitachem.com This intermediate is then acetylated to yield (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide, which is a closely related derivative of the title compound. Subsequent methylation of the hydroxyl group furnishes Lacosamide. evitachem.com Alternative routes may involve the direct use of this compound or its precursors, highlighting its central role in accessing the desired enantiomer of the final drug product. nih.govwikipedia.org The synthesis of Lacosamide's stereoisomers for research and comparative studies also often relies on chiral precursors derived from or related to this compound.

Table 1: Key Intermediates in the Synthesis of Lacosamide

| Compound Name | Role in Synthesis |

|---|---|

| D-serine | Chiral starting material |

| (2R)-2-amino-N-benzyl-3-hydroxypropanamide | Intermediate |

| (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | Intermediate |

| This compound | Key chiral building block |

Contribution to Structurally Related Amide-Based Active Pharmaceutical Ingredients

The N-benzylpropanamide scaffold present in this compound is a common structural motif in a variety of biologically active compounds. While its direct application in other marketed drugs is not as well-documented as its role in Lacosamide synthesis, the principles of its utility can be extended to the synthesis of other amide-based active pharmaceutical ingredients (APIs).

The dihydroxypropanamide backbone provides a versatile platform for creating libraries of structurally related compounds for drug discovery screening. By modifying the substituents on the nitrogen, the hydroxyl groups, and the amide functionality, medicinal chemists can explore the structure-activity relationships (SAR) of new compound classes. The inherent chirality of the building block ensures that these new chemical entities are produced as single enantiomers, which is a critical requirement for modern drug development. The development of novel anticonvulsants, analgesics, and other central nervous system (CNS) active agents could potentially benefit from the use of this compound and its derivatives as chiral starting materials.

Biochemical and Mechanistic Investigations of N Benzyl 2,3 Dihydroxypropanamide and Its Enantiomers/analogs

Assessment of Biological Activity Profile

The formation of biofilms by pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa is a significant challenge in clinical settings, as these structured communities of cells exhibit increased resistance to antibiotics and host immune responses. A key regulatory network controlling biofilm formation and virulence is quorum sensing (QS), a cell-to-cell communication process. Consequently, the inhibition of QS pathways is a promising strategy for the development of anti-biofilm agents.

Molecular Basis of Biological Effects

A variety of spectroscopic and biophysical techniques have been employed to confirm and characterize the binding interaction between N-Benzyl-2,3-dihydroxypropanamide analogs and the LsrK enzyme. These methods provide evidence of direct molecular binding and can offer insights into the affinity and thermodynamics of the interaction.

Intrinsic Tryptophan Fluorescence (ITF) Spectroscopy: This technique has been particularly useful for studying LsrK, as the enzyme is rich in tryptophan residues. Tryptophan fluorescence is highly sensitive to the local molecular environment. When a ligand binds to the protein, it can cause conformational changes that alter the fluorescence of nearby tryptophan residues. A dose-dependent decrease in the fluorescence intensity of LsrK upon titration with N-Benzyl-2,3-dihydroxypropanamide has been observed, providing clear evidence of a binding event.

Nuclear Magnetic Resonance (NMR): Ligand-based NMR experiments, such as saturation transfer difference (STD) and ¹H line-broadening experiments, have been used to confirm the binding of related compounds to LsrK. These methods can identify which parts of the ligand are in close proximity to the protein, helping to map the binding epitope.

These biophysical studies are crucial for validating the molecular target of N-Benzyl-2,3-dihydroxypropanamide and for understanding the structural basis of its inhibitory activity, which can guide the design of more potent analogs.

Enantiomeric Influence on Biological Potency and Selectivity within the Dihydroxypropanamide Scaffold

The principle of stereochemistry is fundamental in pharmacology, as biological systems, including enzymes and receptors, are chiral. Consequently, enantiomers of a chiral compound can exhibit significantly different biological activities, potencies, and metabolic profiles. One enantiomer may be highly active while the other is less active or even inactive.

This principle holds true within the dihydroxypropanamide scaffold. The influence of stereochemistry on biological potency has been demonstrated through comparative studies of diastereomers of compounds structurally related to N-Benzyl-2,3-dihydroxypropanamide. For instance, investigations into the binding of diastereomeric ligands to the LsrK enzyme have revealed notable differences in their interaction.

Using intrinsic tryptophan fluorescence spectroscopy, it was observed that different stereoisomers exhibited varying capabilities to quench the fluorescence of LsrK, indicating a difference in their binding affinity or the way they interact with the enzyme. For example, one study highlighted a slight but distinct binding preference for one diastereomer over another, with one isomer inducing a greater reduction in fluorescence intensity. This demonstrates that the specific three-dimensional arrangement of the atoms in the dihydroxypropanamide scaffold is a critical determinant of its biological activity, influencing the potency of its interaction with the target enzyme, LsrK.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

The exploration of the chemical architecture of N-benzyl-propanamide derivatives has been pivotal in understanding the structural requirements for their biological activity, particularly their anticonvulsant properties. Although direct and comprehensive SAR data for (R)-N-Benzyl-2,3-dihydroxypropanamide is limited, extensive research on the closely related analog, Lacosamide, offers significant insights into how modifications of the N-benzyl and 3-oxy positions influence efficacy.

Systematic modifications of the 3-oxy position in (R)-N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide) have revealed a clear trend in anticonvulsant activity. Studies involving the synthesis and evaluation of various 3-alkoxy analogs have demonstrated that the size of the substituent at this position is a critical determinant of potency. nih.gov

Research indicates that smaller, non-polar, and non-bulky substituents at the 3-oxy site generally lead to pronounced seizure protection in the maximal electroshock (MES) seizure test. scilit.com A decrease in the size of the 3-alkoxy group correlates with an improvement in anticonvulsant activity. For instance, the methoxy (B1213986) derivative (Lacosamide) exhibits a significantly lower ED₅₀ value compared to its ethoxy, and tert-butoxy (B1229062) analogs, indicating higher potency. nih.gov

Interestingly, the introduction of larger moieties at the 3-oxy position, which tends to decrease activity, can be partially offset by incorporating unsaturated groups. scilit.com This suggests that not only the steric bulk but also the electronic properties of the substituent play a role in the interaction with the biological target. These findings collectively suggest that the 3-oxy position is sensitive to steric hindrance, with smaller hydrophobic groups being optimal for retaining significant anticonvulsant activity. scilit.com

| Compound | 3-Oxy Substituent | MES ED₅₀ (mg/kg) |

|---|---|---|

| Lacosamide ((R)-1) | -OCH₃ | 4.5 |

| Analog 27 | -OCH₂CH₃ | 7.9 |

| Analog 29 | -OCH(CH₃)₂ | 23 |

| Analog 30 | -OC(CH₃)₃ | 30-100 |

Data sourced from a study on N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide (B166681) derivatives. nih.gov

The N-benzyl moiety is another critical pharmacophoric element. SAR studies on the 4'-position of the benzylamide in Lacosamide have shown that this site can also accommodate non-bulky, hydrophobic groups while retaining pronounced anticonvulsant activity. scilit.com This indicates that there is a degree of flexibility in the binding pocket that interacts with the benzyl (B1604629) group, allowing for the introduction of various substituents to potentially modulate pharmacokinetic and pharmacodynamic properties.

The stereochemistry at the C-2 position of the propanamide backbone is crucial for the anticonvulsant activity of this class of compounds. For N-benzyl-2-acetamido-3-methoxypropionamide, the (R)-enantiomer (Lacosamide) is responsible for the primary pharmacological effect. nih.gov The corresponding (S)-enantiomer is significantly less active, with an ED₅₀ value exceeding 100 mg/kg in the MES test, compared to 4.5 mg/kg for the (R)-isomer. nih.gov This pronounced stereoselectivity highlights a specific and well-defined interaction with its biological target.

| Compound | Stereochemistry | MES ED₅₀ (mg/kg) |

|---|---|---|

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | R | 4.5 |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | S | >100 |

Data sourced from a study on N-Benzyl-2-acetamidopropionamide derivatives. nih.gov

While these findings are derived from analogs of this compound, they provide a valuable framework for predicting how structural modifications might influence its biological activity. Future research is necessary to delineate the specific SAR of this compound and to explore its full therapeutic potential.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of chiral molecules like (R)-N-Benzyl-2,3-dihydroxypropanamide. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity of atoms and their spatial relationships can be elucidated.

The 1D NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), provide foundational information about the chemical environment of each atom in the molecule. For chiral molecules, the spectra of enantiomers, such as the (S)-enantiomer of the title compound, are identical in achiral solvents. The analysis involves examining chemical shifts (δ), signal multiplicities, and coupling constants (J).

In the ¹H NMR spectrum of (S)-N-Benzyl-2,3-dihydroxypropanamide, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The methylene (B1212753) protons (-CH₂) of the benzyl group are diastereotopic due to the adjacent chiral center and would ideally appear as a pair of doublets, though they are often observed as a simple doublet around δ 4.4-4.6 ppm, coupled to the amide proton. rsc.orgrsc.org The protons on the dihydroxypropyl chain (H2, H3, and the two H's on C3) would produce complex multiplets due to spin-spin coupling. The amide proton (-NH) typically presents as a broad singlet or a triplet around δ 6.4-6.8 ppm. rsc.org The hydroxyl (-OH) protons also give rise to broad signals whose chemical shifts are concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) of the amide is characteristically downfield, expected around δ 173 ppm. The aromatic carbons of the benzyl group would appear in the δ 127-138 ppm region. rsc.org The benzylic methylene carbon (-CH₂) signal is typically found around δ 44 ppm. rsc.org The carbons of the dihydroxypropyl chain (C2 and C3) would have signals in the δ 60-75 ppm range, reflecting the presence of attached hydroxyl groups.

A representative dataset for (S)-N-Benzyl-2,3-dihydroxypropanamide, based on analysis of related compounds, is presented below. rsc.orgrsc.org

Representative ¹H NMR Data for (S)-N-Benzyl-2,3-dihydroxypropanamide (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.25-7.39 | m | - | 5H, Aromatic (C₆H₅) |

| ~6.7 | br t | ~5.7 | 1H, Amide (-NH) |

| 4.45 | d | 5.7 | 2H, Benzyl (-CH₂) |

| 4.15 | m | - | 1H, Methine (-CHOH) |

| 3.75 | dd | 11.4, 4.5 | 1H, Methylene (-CH₂OH) |

| 3.60 | dd | 11.4, 6.2 | 1H, Methylene (-CH₂OH) |

| ~3.4 | br s | - | 1H, Hydroxyl (-OH) |

Representative ¹³C NMR Data for (S)-N-Benzyl-2,3-dihydroxypropanamide (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 173.1 | Amide Carbonyl (C=O) |

| 138.2 | Aromatic C (quaternary) |

| 128.7 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.5 | Aromatic CH |

| 72.8 | Methine (-CHOH) |

| 64.1 | Methylene (-CH₂OH) |

While 1D NMR provides essential data, 2D NMR techniques are crucial for confirming the complete structural assignment by revealing correlations between nuclei. core.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the amide NH and the benzylic CH₂, and crucially, trace the connectivity along the C2-C3 backbone of the dihydroxypropyl moiety (H2 with H3a/H3b). core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would definitively assign the carbon signals based on the already assigned proton signals. For instance, the multiplet at δ 4.15 ppm would show a cross-peak to the carbon signal at δ 72.8 ppm, confirming their assignment as the methine CH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying connections across quaternary carbons and heteroatoms. Key HMBC correlations would include the benzylic CH₂ protons to the amide carbonyl carbon and the aromatic quaternary carbon, as well as the H2 proton to the amide carbonyl carbon, confirming the core structure of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org For this compound, with a molecular formula of C₁₀H₁₃NO₃, the expected exact mass can be calculated. HRMS analysis would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. For example, the calculated monoisotopic mass for the protonated molecule [M+H]⁺ (C₁₀H₁₄NO₃⁺) is 196.0968 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence for the compound's identity. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analysis capabilities of mass spectrometry. It is an invaluable tool for monitoring the progress of chemical reactions in real-time. scielo.br

During the synthesis of this compound, which may involve the amidation of a carboxylic acid with benzylamine (B48309), LC-MS can be used to:

Track Reactant Consumption: Monitor the decrease in the signal intensity of the starting materials over time.

Confirm Product Formation: Detect the appearance and increase of the peak corresponding to the desired product's mass (m/z 196 for [M+H]⁺).

Identify By-products and Impurities: The high sensitivity of MS allows for the detection of minor components in the reaction mixture, aiding in the optimization of reaction conditions to improve yield and purity.

This rapid analysis allows chemists to make informed decisions about when a reaction is complete or if adjustments are needed, significantly enhancing the efficiency of the synthesis process. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. rsc.orgrsc.org

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3400-3200 (broad) | O-H (hydroxyl) | Stretching |

| ~3300 | N-H (amide) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| ~1640 | C=O (amide I band) | Stretching |

| ~1550 | N-H bend, C-N stretch (amide II band) | Bending/Stretching |

| 1495, 1455 | C=C (aromatic) | Stretching |

The broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching from the two hydroxyl groups, likely broadened by hydrogen bonding. The N-H stretching of the secondary amide appears around 3300 cm⁻¹. The strong absorption around 1640 cm⁻¹ is the characteristic amide I band (primarily C=O stretch), while the band around 1550 cm⁻¹ is the amide II band. rsc.org The presence of these distinct bands provides clear evidence for the key functional groups within the molecule's structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is particularly crucial in pharmaceutical analysis for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates, as well as for resolving and quantifying stereoisomers. wvu.edunih.gov

Detailed Research Findings

Research in the synthesis of Lacosamide has led to the development of specific HPLC methods to analyze the chiral intermediate this compound. While detailed public validation reports specifically for this intermediate are not extensively available, information can be inferred from studies on Lacosamide and its related impurities. The methodologies typically involve the use of a chiral stationary phase (CSP), which allows for the differential interaction with the R and S enantiomers, leading to their separation.

The selection of the chiral column and the mobile phase composition are critical parameters that are optimized to achieve adequate resolution between the enantiomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds. nih.gov The mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, with additives like trifluoroacetic acid or diethylamine (B46881) to improve peak shape and resolution.

While specific retention times can vary between laboratories and analytical setups, the goal is to achieve a baseline separation of the (R)- and (S)-enantiomers. For instance, in a hypothetical chiral HPLC separation of N-Benzyl-2,3-dihydroxypropanamide, the retention time for the desired (R)-enantiomer might be around 10.2 minutes, while the (S)-enantiomer could elute at approximately 12.5 minutes, indicating a successful separation. The enantiomeric excess is then calculated from the peak areas of the two enantiomers. A high enantiomeric excess, typically greater than 99%, is desirable for pharmaceutical intermediates.

The following interactive data tables illustrate typical parameters and results obtained in the HPLC analysis of this compound for both purity and enantiomeric excess determination.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Compound | Retention Time (min) | Area (%) | Specification |

|---|---|---|---|

| This compound | 8.5 | 99.8 | ≥ 99.0% |

| Impurity A | 4.2 | 0.1 | ≤ 0.15% |

| Impurity B | 6.7 | 0.1 | ≤ 0.15% |

| Parameter | Condition |

|---|---|

| Chiral Column | Cellulose-based (e.g., Chiralcel OD-H) |

| Mobile Phase | n-Hexane:Isopropanol (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | 10.2 | 1,500,000 | 99.5 |

| (S)-N-Benzyl-2,3-dihydroxypropanamide | 12.5 | 3,750 |

These tables represent typical data generated during the quality control of this compound. The precise conditions and results would be specific to the validated method used in a particular laboratory. The development and validation of such HPLC methods are governed by international guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to ensure the reliability and accuracy of the results.

Computational Chemistry and Theoretical Modeling of R N Benzyl 2,3 Dihydroxypropanamide

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. A primary application of DFT is geometry optimization, a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comyoutube.com This is achieved by systematically adjusting the molecular geometry to minimize the total electronic energy. For (R)-N-Benzyl-2,3-dihydroxypropanamide, this process would elucidate the preferred bond lengths, bond angles, and dihedral angles that define its most stable conformation.

The calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researcher.life The resulting optimized structure provides a foundational understanding of the molecule's shape, which is critical for analyzing its electronic properties and potential intermolecular interactions.

Disclaimer: The following data is illustrative, representing typical values for similar chemical structures, as specific DFT optimization results for this compound are not available in published literature.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Optimization

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.24 | |

| C-N (Amide) | 1.35 | |

| N-C (Benzyl CH₂) | 1.46 | |

| C-O (Hydroxyl) | 1.43 | |

| C-C (Aromatic) | 1.39 | |

| **Bond Angles (°) ** | ||

| O=C-N | 123.0 | |

| C-N-C | 121.5 | |

| C-C-O (Alcohol) | 109.5 | |

| Dihedral Angles (°) | ||

| O=C-N-C | 180.0 (trans) |

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and physical properties. DFT calculations provide essential data regarding the distribution of electrons and the energies of molecular orbitals.

HOMO-LUMO Energy Calculations

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO energy (E_HOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.seyoutube.com For this compound, this analysis would identify the most probable sites for nucleophilic and electrophilic attack.

Disclaimer: The following data is hypothetical and based on typical values for substituted benzamides. sci-hub.se It serves to illustrate the expected results from a HOMO-LUMO analysis.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| E_HOMO | -6.55 |

| E_LUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.45 |

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms in a molecule, resulting in the assignment of partial atomic charges. wisc.eduresearchgate.net Unlike other methods, NPA is known for its numerical stability and providing a more chemically intuitive description of electron distribution. researchgate.net The calculated charges reveal the electrostatic potential of the molecule, highlighting electron-rich (negative charge) and electron-poor (positive charge) regions. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and biological activity.

Disclaimer: The atomic charges presented below are illustrative and represent chemically reasonable estimates for the functional groups in this compound, as specific NPA data is not publicly available.

Table 3: Illustrative Natural Population Analysis (NPA) Atomic Charges

| Atom | Predicted NPA Charge (a.u.) |

| O (Carbonyl) | -0.65 |

| N (Amide) | -0.70 |

| H (Amide N-H) | +0.40 |

| O (Hydroxyl) | -0.75 |

| H (Hydroxyl O-H) | +0.48 |

| C (Carbonyl) | +0.55 |

Molecular Dynamics Simulations for Conformational Analysis in Solution and Biological Environments

While DFT calculations provide a static picture of the most stable conformation, molecules are dynamic entities, especially in solution or within a biological system. Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. rsc.orgunibs.it An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between atoms using a force field. youtube.com

By solving the equations of motion, MD simulations can track the trajectory of the molecule over a period, often nanoseconds to microseconds. This provides critical insights into:

Conformational Flexibility: How the molecule rotates around its single bonds and what different shapes (conformations) it can adopt.

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl and amide groups and the surrounding water molecules. acs.org

Stability: The relative stability of different conformations in a given environment.

In Silico Docking Studies of Enzyme-Ligand Interactions for Biological Targeting

In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. mdpi.comresearchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netnih.gov

The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. A higher-scoring pose suggests a more stable protein-ligand complex. The analysis of the best pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Since no specific biological target for this compound is established, a hypothetical docking study against a generic protein kinase could be performed to illustrate the potential insights.

Disclaimer: The following table presents hypothetical results of a molecular docking study. The target, binding affinity, and interacting residues are for illustrative purposes only.

Table 4: Hypothetical Molecular Docking Results against a Protein Kinase Target

| Parameter | Result |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Asp145, Lys72, Leu25, Val33 |

| Key Interactions | - Hydrogen bond between amide N-H and Asp145 backbone carbonyl. - Hydrogen bond between hydroxyl O-H and Lys72 side chain. - Hydrophobic interaction between benzyl (B1604629) ring and Leu25/Val33. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies) for Structural Confirmation

Computational methods can accurately predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govcomporgchem.com The calculation provides theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org A strong correlation between predicted and experimental shifts provides high confidence in the assigned structure.

IR Vibrational Frequencies: DFT calculations can also determine the vibrational frequencies of a molecule. youtube.com These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. researchgate.netnih.gov Each calculated frequency is associated with a specific vibrational mode, such as the stretching or bending of particular bonds (e.g., C=O stretch, O-H stretch). libretexts.org This allows for a detailed assignment of the experimental IR spectrum, aiding in the confirmation of functional groups.

Disclaimer: The spectroscopic data below is illustrative and represents typical values expected for the functional groups present in this compound.

Table 5: Illustrative Predicted Spectroscopic Data

| Spectrum | Feature | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) | |

| Amide N-H | 7.5 - 8.5 | |

| Aromatic C-H | 7.2 - 7.4 | |

| Benzyl CH₂ | 4.4 | |

| Hydroxyl O-H | 3.5 - 5.0 | |

| ¹³C NMR | Chemical Shift (δ, ppm) | |

| Carbonyl C=O | ~172 | |

| Aromatic C | 127 - 138 | |

| Benzyl CH₂ | ~45 | |

| IR | Frequency (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H Stretch (Alcohol) | |

| ~3300 | N-H Stretch (Amide) | |

| ~3050 | C-H Stretch (Aromatic) | |

| ~2950 | C-H Stretch (Aliphatic) | |

| ~1650 | C=O Stretch (Amide I) | |

| ~1550 | N-H Bend (Amide II) |

Derivatization and Chemical Transformations in Research

Selective Functionalization of Hydroxyl Groups in (R)-N-Benzyl-2,3-dihydroxypropanamide

The presence of two hydroxyl groups, one primary (at C3) and one secondary (at C2), in this compound allows for selective functionalization, which is a critical step for its use as a synthetic intermediate. The differential reactivity of the primary versus the secondary alcohol enables chemists to protect or modify one group in the presence of the other.

One common strategy involves the formation of a cyclic acetal, such as an isopropylidene ketal (acetonide), by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. This protects both hydroxyl groups simultaneously and can be readily removed under mild acidic conditions.

Alternatively, selective protection of the more accessible primary hydroxyl group can be achieved using sterically bulky protecting groups like silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS, or triphenylsilyl, TIPS) under carefully controlled conditions. This leaves the C2 secondary hydroxyl group available for further transformations.

Another widely used method for protecting hydroxyl groups is through benzylation to form benzyl (B1604629) ethers. This is typically accomplished via the Williamson ether synthesis, where the alcohol is treated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with benzyl bromide or chloride. Due to the higher reactivity of the primary hydroxyl group, selective mono-benzylation at the C3 position is feasible by using a stoichiometric amount of base and benzylating agent at low temperatures.

Table 1: Common Protecting Group Strategies for Diols

| Protecting Group | Reagents | Conditions | Cleavage | Selectivity |

|---|---|---|---|---|

| Isopropylidene Ketal | Acetone or 2,2-Dimethoxypropane, Acid catalyst (e.g., PTSA) | Anhydrous | Mild aqueous acid | Protects both OH groups |

| Silyl Ethers (TBDMS, TIPS) | TBDMS-Cl, Imidazole or TIPS-Cl, Imidazole | Aprotic solvent (e.g., DMF, DCM) | Fluoride source (e.g., TBAF) | Favors primary OH |

| Benzyl (Bn) Ether | NaH, Benzyl Bromide (BnBr) | Anhydrous solvent (e.g., THF, DMF) | Catalytic Hydrogenolysis (H₂, Pd/C) | Favors primary OH |

These selective functionalization strategies are fundamental for multi-step syntheses, allowing for the controlled manipulation of the molecule's structure.

Amide Linkage Modifications and Reactivity Studies

The N-benzylamide functionality in this compound is a robust functional group, but it can be chemically transformed under specific conditions. The reactivity of this amide bond is a subject of study for creating new derivatives.

Hydrolysis: Amide bonds are generally stable to hydrolysis. However, under forcing acidic or basic conditions, the amide linkage can be cleaved to yield benzylamine (B48309) and (R)-glyceric acid. For instance, strong alkaline hydrolysis can be employed, although the conditions required are typically harsh. The stability of the N-benzyl amide bond is generally greater than that of an N-formyl or N-acyl group under similar hydrolytic conditions.

Reduction: A key transformation of the amide group is its reduction to an amine. This reaction converts the propanamide into a 1-benzylamino-propane-2,3-diol derivative. Strong hydride reducing agents are necessary for this transformation, as amides are one of the least reactive carboxylic acid derivatives. Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose. The reaction proceeds by nucleophilic addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom (coordinated to aluminum) to form an intermediate iminium ion, which is then further reduced by another equivalent of hydride to yield the amine.

Reaction Scheme: Reduction of Amide to Amine this compound --(1. LiAlH₄, THF; 2. H₂O workup)--> (R)-1-(Benzylamino)propane-2,3-diol

This transformation is significant as it provides access to chiral amino-diols, which are valuable precursors for synthesizing various biologically active molecules and ligands for asymmetric catalysis.

Stereochemical Inversion Strategies and Chiral Interconversions

The stereochemistry at the C2 position is a defining feature of this compound. Strategies to invert this stereocenter to produce the corresponding (S)-enantiomer are of great interest for accessing the opposite stereoisomer without resorting to a completely new synthesis starting from an (S)-chiral pool material.

A powerful and widely used method for achieving such an inversion is the Mitsunobu reaction. This reaction allows for the conversion of a secondary alcohol to various functional groups with a complete inversion of stereochemistry. To apply this to this compound, the primary hydroxyl group at C3 must first be selectively protected (e.g., as a silyl or benzyl ether) as discussed in section 7.1.

The resulting derivative, with a free secondary hydroxyl group at C2, can then be subjected to Mitsunobu conditions. This typically involves reacting the alcohol with triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a suitable nucleophile (a pronucleophile). If a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid) is used as the nucleophile, an ester is formed with inverted stereochemistry. Subsequent hydrolysis of this ester will yield the (S)-configured alcohol.

Table 2: Plausible Steps for Stereochemical Inversion via Mitsunobu Reaction

| Step | Transformation | Reagents and Conditions | Intermediate/Product | Stereochemistry |

|---|---|---|---|---|

| 1 | Selective Protection | TBDMS-Cl, Imidazole, DMF | (R)-N-Benzyl-3-(tert-butyldimethylsilyloxy)-2-hydroxypropanamide | R at C2 |

| 2 | Mitsunobu Reaction | PPh₃, DEAD, Benzoic Acid, THF | (S)-N-Benzyl-2-(benzoyloxy)-3-(tert-butyldimethylsilyloxy)propanamide | S at C2 |

| 3 | Ester Hydrolysis | K₂CO₃, MeOH or LiOH, H₂O/THF | (S)-N-Benzyl-3-(tert-butyldimethylsilyloxy)-2-hydroxypropanamide | S at C2 |

This sequence provides a reliable pathway for converting the (R)-enantiomer into its (S)-counterpart, demonstrating the utility of modern synthetic methods in manipulating chiral molecules.

Cyclization Reactions for Novel Heterocyclic Scaffolds

The functional groups present in this compound and its derivatives make it an excellent precursor for intramolecular cyclization reactions to form various novel heterocyclic scaffolds. These ring systems are often found in pharmaceutically active compounds.

Oxazolidinones: One of the most important heterocyclic structures that can be derived are oxazolidinones. Chiral oxazolidinones are valuable as chiral auxiliaries in asymmetric synthesis and as core structures in antibiotics (e.g., Linezolid). A common synthetic route involves the cyclization of a β-amino alcohol with a carbonylating agent like phosgene, a chloroformate, or a carbonate. By first reducing the amide group of this compound to an amine (as described in 7.2), the resulting (R)-1-(benzylamino)propane-2,3-diol can be obtained. The amino-alcohol moiety within this product is a precursor to a chiral oxazolidinone. However, for a 5-substituted oxazolidinone, a 1-amino-2-ol functionality is required. Therefore, further chemical manipulation would be necessary to achieve the correct connectivity for cyclization into this specific class of heterocycles. A more direct approach could involve derivatives where the nitrogen is attached to the C2 position.

Morpholinones: Another potential application is the synthesis of chiral morpholin-3-ones. If the primary hydroxyl group at C3 is converted into a leaving group (e.g., a tosylate or mesylate) and the amide nitrogen is deprotonated with a base, an intramolecular Sₙ2 reaction can occur. This cyclization would lead to the formation of a six-membered morpholin-3-one (B89469) ring, a scaffold present in various bioactive compounds. The stereochemistry at C2 would be retained, leading to a stereochemically defined heterocyclic product.

Future Research Directions and Unexplored Avenues

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The advancement of (R)-N-Benzyl-2,3-dihydroxypropanamide from a laboratory curiosity to a viable chemical entity hinges on the development of robust synthetic methodologies. Current synthetic approaches often rely on multi-step processes that may not be economically or environmentally sustainable on a larger scale. Future research should prioritize the following:

Asymmetric Catalysis: Exploration of novel catalytic enantioselective transformations could provide more direct and efficient access to the desired (R)-enantiomer. nih.gov This includes leveraging biocatalysis, organometallic catalysis, and metal-free organocatalysis to establish asymmetry. nih.govrsc.org

Green Chemistry Principles: Emphasis should be placed on developing synthetic routes that align with the principles of green chemistry. This involves using less hazardous solvents, reducing waste generation, and improving atom economy. For instance, enzymatic kinetic resolution in continuous packed bed reactors presents a method for producing enantiopure amines with reduced environmental impact. whiterose.ac.uk

Scalability: A critical objective is the design of a synthetic pathway that is readily scalable for industrial production. This requires moving beyond traditional batch processes, which can be inefficient and hazardous, towards more streamlined and controlled manufacturing techniques. acs.org Research into methods that avoid complex purification steps, such as crystallization-induced dynamic resolution, could significantly enhance scalability.

Deeper Mechanistic Understanding of Biochemical Interactions and Specificity

A fundamental understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. While its effect on quorum sensing is noted, the precise molecular targets and mechanisms of action are not fully elucidated. Future investigations should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and computational docking studies can help identify the specific proteins, enzymes, or receptors that this compound binds to.

Elucidate Structure-Activity Relationships (SAR): Systematic modification of the compound's structure—by altering the benzyl (B1604629) group, the dihydroxypropanamide backbone, or the chiral center—can provide insights into the key functional groups responsible for its biological activity. nih.gov SAR studies on related compounds like Lacosamide have shown that both the 3-oxy and 4′-benzylamide positions can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.gov

Investigate Stereoselectivity: A deeper analysis of the differential biological effects of the (R) and (S) enantiomers is necessary. Understanding why one enantiomer is more active than the other can provide critical information about the geometry of the binding site and the nature of the molecular interactions involved.

Exploration of Novel Biological Activities Beyond Quorum Sensing Interference

The chemical structure of this compound, featuring a chiral center, hydroxyl groups, and an amide linkage, is reminiscent of various biologically active molecules. This suggests that its therapeutic potential may extend beyond its currently known activities. Future research should explore a broader range of pharmacological properties.

Anticonvulsant Properties: Structurally related compounds, such as (R)-N-benzyl 2-acetamido-3-methoxypropionamide (Lacosamide), are effective anticonvulsant drugs. nih.gov It is plausible that this compound could modulate ion channels or other neurological targets to exert similar effects.

Anticancer and Antiproliferative Activity: The N-benzyl-propanamide scaffold is present in compounds investigated for their anticancer properties. mdpi.com For example, novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been studied for its potential as an anticancer agent against human colon and prostate cancer cell lines. nih.gov Therefore, screening this compound against various cancer cell lines is a logical next step.

Anti-inflammatory and Antioxidant Effects: Many compounds containing benzyl and hydroxyl moieties exhibit anti-inflammatory and antioxidant activities. mdpi.commdpi.com Investigating the ability of this compound to scavenge free radicals or inhibit inflammatory pathways could reveal new therapeutic applications. mdpi.com

Antimicrobial and Antifungal Activity: The benzoxazole (B165842) core, which shares some structural similarities with the benzyl group, is associated with a range of antimicrobial and antifungal effects. Research into para-substituted derivatives of N-benzyl-3-methylbuten-2-enamides has also shown antibacterial activity against E. coli and S. aureus. nih.gov This warrants an investigation into the potential of this compound as an antimicrobial agent.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is increasingly moving from traditional batch manufacturing to continuous flow processes to improve safety, efficiency, and product quality. acs.org Applying this technology to the synthesis of this compound represents a significant research opportunity.

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions and the safe handling of potentially hazardous reagents and intermediates. acs.orgvapourtec.com This is particularly relevant for reactions involving organometallic reagents or azides, which can be safely performed under flow conditions. vapourtec.com

Improved Yield and Purity: The rapid mixing and precise temperature control in microreactors can lead to higher yields, fewer side products, and improved stereoselectivity compared to batch reactions. rsc.org

Scalability and Automation: Flow chemistry systems are inherently more scalable than batch reactors. whiterose.ac.uk Integrating these systems with automated platforms for reaction optimization and real-time monitoring can significantly accelerate the development and production of this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Poor control over exotherms, potential for runaway reactions. | Excellent temperature control, small reaction volumes enhance safety. vapourtec.com |

| Scalability | Difficult and non-linear; requires re-optimization at each scale. | Straightforward; achieved by running the system for longer periods or parallelizing reactors. whiterose.ac.uk |

| Reaction Time | Often longer, including heating and cooling times for large volumes. | Significantly reduced due to efficient mixing and heat transfer. acs.org |

| Product Quality | Can have batch-to-batch variability. | Consistent product quality and purity. rsc.org |

| Process Control | Limited real-time control. | Precise, real-time control over parameters like temperature, pressure, and residence time. vapourtec.com |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Chiral Analysis

To ensure the efficient and stereoselective synthesis of this compound, advanced analytical methods are required for both real-time monitoring and final product analysis.

Real-time Reaction Monitoring: Techniques like in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into synthesis platforms (especially flow reactors) to monitor reaction progress, identify intermediates, and determine kinetic profiles. mdpi.com This allows for rapid optimization and control of the manufacturing process. mdpi.com

Chiral Analysis: The accurate determination of enantiomeric purity is paramount. While chiral high-performance liquid chromatography (HPLC) is a standard method, more advanced spectroscopic techniques offer new possibilities. acs.org Time-resolved circular dichroism, for instance, can provide ultrafast snapshots of a molecule's chirality during a reaction. eurekalert.org Furthermore, NMR spectroscopy using chiral solvating or derivatizing agents is a powerful tool for chirality analysis of pharmaceutical compounds. scilit.com Microwave three-wave mixing (M3WM) spectroscopy is an emerging gas-phase technique capable of differentiating between enantiomers with high sensitivity. acs.org

| Spectroscopic Technique | Application for this compound | Key Advantage |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of reactant consumption and product formation during synthesis. mdpi.com | Non-invasive, provides molecular-specific information for process control. mdpi.com |

| Time-Resolved Circular Dichroism (TRCD) | Tracking changes in chirality in real-time during asymmetric synthesis or biochemical interactions. eurekalert.org | Provides dynamic information on stereochemistry. eurekalert.org |

| Chiral NMR Spectroscopy | Determination of enantiomeric excess (ee) using chiral discriminating agents. scilit.com | Provides detailed structural information and accurate quantification of enantiomers. scilit.com |

| Microwave Three-Wave Mixing (M3WM) | High-resolution chiral analysis in the gas phase for unambiguous enantiomer identification. acs.org | Extremely sensitive and selective for different conformers and enantiomers. acs.org |

| Mass Spectrometry (MS) with Chiral Tags | Chiral recognition and quantification of enantiomers. researchgate.net | High sensitivity and compatibility with chromatographic separation. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.